![molecular formula C16H12F3N3O2 B2665855 [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937605-80-6](/img/structure/B2665855.png)
[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocyclic compound . It also has a trifluoromethyl group attached to the pyrazole ring and a phenyl group attached to the pyrazole ring. The compound also contains an acetic acid group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]pyridine core, with the trifluoromethyl, phenyl, and acetic acid groups attached at specific positions . The exact structure would depend on the specific locations of these groups on the pyrazolo[3,4-b]pyridine core.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound could be used in catalytic protodeboronation of pinacol boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Reactant in Synthesis of Biologically Active Molecules
Formal Total Synthesis
The compound could be used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Preparation of N,N -diethyl [ (α,α,α-triuoro- m -tolyl)]acetamide
This compound was used in the preparation of N,N -diethyl [ (α,α,α-triuoro- m -tolyl)]acetamide (DM156) .
Future Directions
properties
IUPAC Name |
2-[3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-9-14-11(16(17,18)19)7-12(10-5-3-2-4-6-10)20-15(14)22(21-9)8-13(23)24/h2-7H,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLLGBHELDDWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |
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